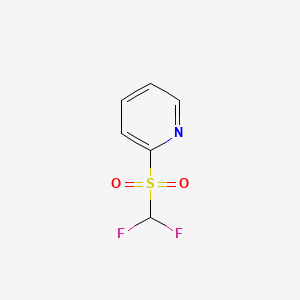
2-((二氟甲基)磺酰基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Difluoromethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H5F2NO2S. It is known for its role as a reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins from aldehydes and ketones . This compound is also referred to as Difluoromethyl 2-pyridyl sulfone and is used in the synthesis of fluorinated organic compounds .
科学研究应用
2-((Difluoromethyl)sulfonyl)pyridine has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)sulfonyl)pyridine typically involves the reaction of pyridine with difluoromethyl sulfone under specific conditions. One common method includes the nucleophilic addition of the difluoromethyl sulfone anion to the pyridine ring, followed by a Smiles rearrangement to form the desired product . The reaction conditions often require a basic environment to facilitate the nucleophilic addition and subsequent rearrangement .
Industrial Production Methods
Industrial production of 2-((Difluoromethyl)sulfonyl)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-((Difluoromethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:
gem-Difluoroolefination: This reaction involves the formation of gem-difluoroolefins from aldehydes and ketones.
Halodifluoromethylation: This reaction introduces a halodifluoromethyl group into aldehydes and ketones.
(Fluorosulfonyl)difluoromethylation: This reaction involves the addition of a fluorosulfonyl difluoromethyl group to aldehydes and ketones.
Difluoro(sulfonato)methylation: This reaction involves the addition of a difluoro(sulfonato)methyl group to alkyl halides and triflates.
Aromatic difluoromethylation: This reaction introduces a difluoromethyl group into aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, alkyl halides, and triflates. The reactions typically require a basic environment and may involve the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions include gem-difluoroolefins, halodifluoromethylated compounds, fluorosulfonyl difluoromethylated compounds, and aromatic difluoromethylated compounds .
作用机制
The mechanism of action of 2-((Difluoromethyl)sulfonyl)pyridine involves its role as a nucleophilic reagent in various chemical reactions. The difluoromethyl sulfone group acts as a nucleophile, attacking electrophilic centers in substrates such as aldehydes and ketones. This nucleophilic addition is often followed by a Smiles rearrangement, leading to the formation of stable intermediates and final products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the substrates and the nucleophilic properties of the difluoromethyl sulfone group .
相似化合物的比较
2-((Difluoromethyl)sulfonyl)pyridine can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound also contains a difluoromethyl sulfone group but is attached to a phenyl ring instead of a pyridine ring.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a difluoromethyl sulfone group attached to an acetic acid moiety.
Difluoromethyl triflate: This compound contains a difluoromethyl group attached to a triflate moiety.
The uniqueness of 2-((Difluoromethyl)sulfonyl)pyridine lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .
属性
IUPAC Name |
2-(difluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNSTAWTLXCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673044 |
Source


|
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-89-3 |
Source


|
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-difluoromethanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)
![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)





![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
